Cas no 677304-69-7 (1H-Indazole-7-carboxylic acid)

1H-Indazole-7-carboxylic acid is a heterocyclic organic compound featuring an indazole core with a carboxylic acid functional group at the 7-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. Its aromatic indazole scaffold offers stability and versatility in medicinal chemistry applications, while the carboxylic acid group enables further derivatization through amidation, esterification, or other coupling reactions. The compound is commonly utilized in research settings for constructing kinase inhibitors, receptor modulators, and other therapeutic agents. High-purity grades are available to ensure reproducibility in synthetic workflows. Proper handling requires standard laboratory precautions due to its potential irritant properties.
1H-Indazole-7-carboxylic acid structure
1H-Indazole-7-carboxylic acid structure
Product Name:1H-Indazole-7-carboxylic acid
CAS No:677304-69-7
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD06804572
CID:68604
PubChem ID:12639205
Update Time:2025-10-07

1H-Indazole-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole-7-carboxylic acid
    • 7-Indazole carboxylic acid
    • 1H-Indazole-7-carboxylic?acid
    • 7-carboxy-1H-carbazole
    • 7-Carboxy-1H-indazole
    • 1H-Indazole-7-carboxylicacid
    • INDAZOLE-7-CARBOXYLIC ACID
    • 7-Indazole carboxylic acid
    • PubChem17673
    • KSC351O8T
    • 2h-indazole-7-carboxylic acid
    • 7-(1H)Indazole carboxylic acid
    • WBCWIQCXHSXMDH-UHFFFAOYSA-N
    • BCP26535
    • EBD51944
    • STL557909
    • BDBM50271278
    • BBL104094
    • VI20011
    • MCUL
    • 2069617-23-6
    • A9064
    • AKOS005255608
    • AKOS022473875
    • MFCD06804572
    • J-504691
    • FT-0646469
    • AC-29554
    • CHEMBL473471
    • 1H-Indazole-7-carboxylic acid, AldrichCPR
    • SCHEMBL259689
    • PB20975
    • Z278223888
    • EN300-28963
    • CS-0006076
    • 677304-69-7
    • SY003904
    • AMY12364
    • FS-3408
    • DTXSID40505281
    • MDL: MFCD06804572
    • Inchi: 1S/C8H6N2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)(H,11,12)
    • InChI Key: WBCWIQCXHSXMDH-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC2C=NNC=21)=O

Computed Properties

  • Exact Mass: 162.04300
  • Monoisotopic Mass: 162.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.506
  • Melting Point: ca 240℃
  • Boiling Point: 443.7℃ at 760 mmHg
  • Flash Point: 222.2℃
  • PSA: 65.98000
  • LogP: 1.26110

1H-Indazole-7-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1H-Indazole-7-carboxylic acid Production Method

1H-Indazole-7-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:677304-69-7)1H-Indazole-7-carboxylic acid
Order Number:A9064
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:24
Price ($):155.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:677304-69-7)1H-吲唑-7-羧酸
Order Number:LE26931333
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:00
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Additional information on 1H-Indazole-7-carboxylic acid

1H-Indazole-7-carboxylic acid (CAS 677304-69-7): A Versatile Scaffold in Pharmaceutical and Biotechnological Applications

1H-Indazole-7-carboxylic acid, with the chemical formula C8H7N3O2, is a key indazole-based compound that has garnered significant attention in recent years due to its unique structural features and biological activities. The CAS number 677304-69-7 corresponds to this molecule, which serves as a crucial building block in the development of novel therapeutics and functional materials. Its indazole ring system provides a versatile platform for chemical modification, enabling the design of compounds with tailored pharmacological properties.

Recent studies have highlighted the synthetic utility of 1H-Indazole-7-carboxylic acid in the preparation of bioactive molecules. For instance, a 2023 paper published in Journal of Medicinal Chemistry demonstrated its role as a precursor for indazole derivatives with potent anti-inflammatory and antitumor activities. These findings underscore the importance of indazole scaffolds in modern drug discovery, particularly in targeting inflammatory pathways and cancer-related signaling cascades.

The chemical structure of 1H-Indazole-7-carboxylic acid consists of a five-membered indazole ring fused to a pyrazole ring, with a carboxylic acid group at the 7-position. This configuration allows for multiple functionalization sites, making it an ideal candidate for structure-activity relationship (SAR) studies. Researchers have explored the electrophilic substitution reactions of this compound, which can lead to the synthesis of derivatives with enhanced solubility and metabolic stability.

One of the most promising applications of 1H-Indazole-7-carboxylic acid lies in its potential as a lead compound for the development of anti-cancer agents. A 2024 study in ACS Medicinal Chemistry Letters reported the design of indazole-based inhibitors targeting the EGFR tyrosine kinase, a key protein in oncogenic signaling. These derivatives exhibited significant selectivity and potency, with IC50 values in the nanomolar range. This highlights the synthetic flexibility of 1H-Indazole-7-carboxylic acid in generating target-specific compounds.

In the realm of biological activity, 1H-Indazole-7-carboxylic acid has shown potential in modulating inflammatory responses. A 2023 review in Pharmacological Research summarized the anti-inflammatory mechanisms of indazole derivatives, including their ability to inhibit pro-inflammatory cytokines and suppress NF-κB activation. These properties make 1H-Indazole-7-carboxylic acid a valuable scaffold for the development of anti-inflammatory therapeutics.

The synthetic pathways for 1H-Indazole-7-carboxylic acid have been extensively studied, with recent advancements focusing on green chemistry approaches. A 2024 publication in Green Chemistry described a microwave-assisted synthesis method that significantly reduces reaction times and energy consumption. This approach not only improves the efficiency of production but also aligns with the sustainability goals of modern pharmaceutical manufacturing.

Moreover, the pharmacokinetic properties of 1H-Indazole-7-carboxylic acid derivatives have been a focus of recent research. A 2023 study in Drug Metabolism and Disposition evaluated the metabolic stability of various indazole-based compounds, revealing that structure modifications can significantly enhance drug half-life and bioavailability. These findings are critical for the optimization of drug candidates derived from this scaffold.

The application of 1H-Indazole-7-carboxylic acid extends beyond pharmaceuticals into the field of materials science. Researchers have explored its use in the synthesis of conductive polymers and photovoltaic materials. A 2024 paper in Advanced Materials demonstrated that indazole derivatives can improve the electronic conductivity of polymer films, making them suitable for flexible electronics applications.

In addition to its synthetic versatility, 1H-Indazole-7-carboxylic acid has been investigated for its antimicrobial properties. A 2023 study in Antimicrobial Agents and Chemotherapy reported that certain indazole derivatives exhibit activity against multidrug-resistant bacteria. This suggests that 1H-Indazole-7-carboxylic acid could play a role in the development of new antibiotics, particularly in the context of rising antimicrobial resistance.

The challenges in the development of 1H-Indazole-7-carboxylic acid derivatives include optimizing selectivity and specificity to minimize off-target effects. A 2024 review in Drug Discovery Today discussed the importance of computational modeling in predicting the binding affinity of indazole-based compounds to their targets. These computational tools are essential for reducing the development time and cost associated with drug discovery.

Overall, the 1H-Indazole-7-carboxylic acid represents a promising scaffold for the development of a wide range of therapeutics and materials. Its unique structural features, combined with the ability to undergo chemical modifications, make it a versatile platform for innovative drug design. Continued research into this molecule is expected to yield new insights and applications in the fields of pharmaceuticals, materials science, and biotechnology.

Recent advancements in synthetic methodologies have further expanded the potential of 1H-Indazole-7-carboxylic acid. For example, a 2024 study published in Organic Letters described a enantioselective synthesis method that allows for the production of chiral indazole derivatives. These enantiomers may exhibit different biological activities, opening new avenues for the design of target-specific drugs.

The role of 1H-Indazole-7-carboxylic acid in drug discovery is also evident in its use as a fragment-based lead. A 2023 paper in Fragment-Based Drug Discovery highlighted how small indazole fragments can be used to identify binding sites and optimize lead compounds. This approach is particularly valuable in the early stages of drug development, where high-throughput screening is often employed.

Furthermore, the toxicological profile of 1H-Indazole-7-carboxylic acid derivatives has been a focus of recent studies. A 2024 review in Toxicology and Applied Pharmacology summarized the safety data for various indazole-based compounds, emphasizing the importance of preclinical testing in ensuring the therapeutic safety of these molecules.

In conclusion, the 1H-Indazole-7-carboxylic acid is a molecule of significant scientific and industrial interest. Its structural versatility and biological activities make it a valuable scaffold for the development of novel therapeutics and functional materials. Ongoing research is likely to uncover even more applications for this compound, further solidifying its role in the fields of pharmaceuticals, materials science, and biotechnology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:677304-69-7)1H-Indazole-7-carboxylic acid
A9064
Purity:99%
Quantity:100g
Price ($):155.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:677304-69-7)1H-吲唑-7-羧酸
LE26931333
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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